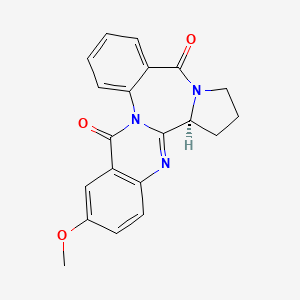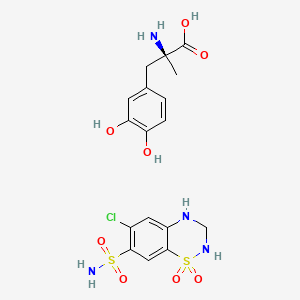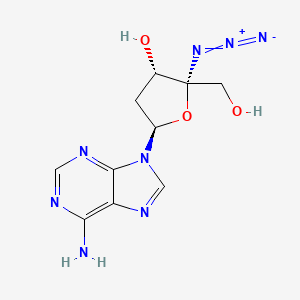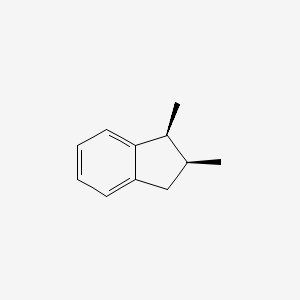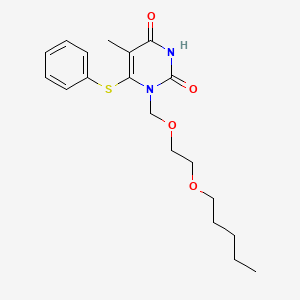
1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thymine base modified with a pentyloxyethoxy group and a phenylthio group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine involves multiple steps, typically starting with the modification of thymine. The synthetic route generally includes:
Alkylation: Introduction of the pentyloxyethoxy group through an alkylation reaction.
Thioether Formation: Incorporation of the phenylthio group via a nucleophilic substitution reaction.
Chemical Reactions Analysis
1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenylthio group, converting it back to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentyloxyethoxy group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine can be compared with other thymine derivatives and compounds containing phenylthio groups. Similar compounds include:
6-(Phenylthio)thymine: Lacks the pentyloxyethoxy group, resulting in different chemical properties and reactivity.
1-(Alkoxy)thymine derivatives: Vary in the length and structure of the alkoxy group, affecting their solubility and biological activity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not observed in other similar compounds.
Properties
CAS No. |
136160-16-2 |
|---|---|
Molecular Formula |
C19H26N2O4S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-methyl-1-(2-pentoxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H26N2O4S/c1-3-4-8-11-24-12-13-25-14-21-18(15(2)17(22)20-19(21)23)26-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,20,22,23) |
InChI Key |
AGUPYPATWNLBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


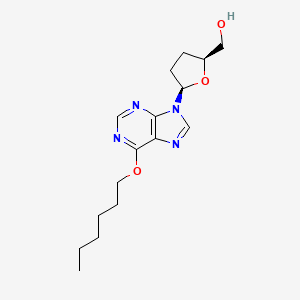
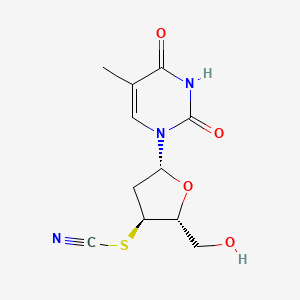
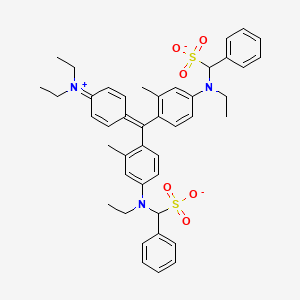
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
